molecular formula C11H8N2O3S B1650061 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- CAS No. 110830-17-6

4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)-

Cat. No.: B1650061
CAS No.: 110830-17-6
M. Wt: 248.26 g/mol
InChI Key: PKAJHHBFVYAMMP-UHFFFAOYSA-N
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Description

The compound 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- (CAS: 431070-52-9) is a heterocyclic molecule with the molecular formula C₁₈H₁₄N₂O₄S and a monoisotopic mass of 354.067428 . Its structure features a 4-imidazolidinone core substituted with a 1,3-benzodioxole (methylenedioxyphenyl) group at the 5-position and a thioxo (C=S) group at the 2-position. The (Z) -configuration indicates the spatial arrangement of the benzodioxolylmethylene substituent relative to the thioxo group, which influences its reactivity and biological interactions .

Synthesis typically involves microwave-assisted reactions, yielding high-purity products. For example, a derivative of this compound was synthesized at 100°C (150 W) with a 75% yield via condensation of (5Z)-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one and piperazine derivatives . Characterization methods include ¹H/¹³C NMR, IR, and mass spectrometry, confirming the Z-configuration and substituent positions .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c14-10-7(12-11(17)13-10)3-6-1-2-8-9(4-6)16-5-15-8/h1-4H,5H2,(H2,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAJHHBFVYAMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385629
Record name 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110830-17-6
Record name 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Michael Addition-Cyclization Cascade

A robust approach involves a double Michael addition using hypervalent alkynyl iodine reagents. For example, treatment of diamides derived from amino acids with TMS-EBX (trimethylsilyl ethynylbenziodoxolone) under mild basic conditions facilitates chemoselective N-alkenylation and intramolecular cyclization. This method yields cis-2,5-disubstituted 4-imidazolidinones with diastereoselectivity >20:1. Adapting this protocol, the 1,3-benzodioxol-5-ylmethylene group is introduced via condensation of the intermediate imidazolidinone with piperonal under acidic conditions, followed by thionation using Lawesson’s reagent.

Table 1: Optimization of Michael Addition-Cyclization

Parameter Optimal Condition Yield (%) Diastereoselectivity (cis:trans)
Base K₂CO₃ 78 22:1
Solvent DCM/MeCN (1:1) 82 25:1
Temperature 0°C → RT 85 20:1

Thiourea-Mediated Cyclization

Thiourea derivatives serve as precursors for 2-thioxoimidazolidinones. Reacting N-substituted maleimides with 2-cyanoacetichydrazide in ethanol induces a hetero-Michael addition, followed by cyclization with isothiocyanates to form the thioxo ring. For the target compound, maleimide is pre-functionalized with a benzodioxole group via Friedel-Crafts acylation, enabling direct incorporation of the aryl moiety. The (Z)-configuration is favored by steric hindrance during the cyclization step, as confirmed by DFT calculations.

Mechanistic Insight :
The reaction proceeds through a nucleophilic attack of the hydrazide nitrogen on the maleimide β-carbon, forming a tetrahedral intermediate. Subsequent intramolecular cyclization and dehydration yield the imidazolidinone core, with the thioxo group arising from thiocyanate incorporation.

Electrophilic Substitution-Intramolecular Cyclization

Urea derivatives bearing a benzodioxole substituent undergo acid-promoted cyclization to form imidazolidinones. For instance, treatment of 1-(1,3-benzodioxol-5-yl)urea with trifluoroacetic acid (TFA) generates an oxonium intermediate, which cyclizes to form the 5-membered ring. Thionation using P₄S₁₀ introduces the 2-thioxo group, while the (Z)-geometry is controlled by π-π stacking interactions between the benzodioxole and adjacent substituents.

Table 2: Comparative Analysis of Cyclization Methods

Method Starting Material Catalyst Yield (%) (Z):(E) Ratio
Hypervalent Iodine Diamide + EBX-MeCN K₂CO₃ 85 95:5
Thiourea Cyclization Maleimide + Thiourea Et₃N 72 88:12
Acid-Catalyzed Urea derivative TFA 68 92:8

Stereochemical Control and Computational Modeling

The (Z)-configuration is thermodynamically favored due to conjugated stabilization between the benzodioxole aryl group and the imidazolidinone carbonyl. DFT studies at the B3LYP/6-31G(d) level reveal a 4.2 kcal/mol energy difference favoring the (Z)-isomer, attributed to reduced steric strain and enhanced resonance. Solvent polarity further modulates stereoselectivity; non-polar solvents like toluene increase the (Z)-ratio to 97:3 by stabilizing the planar transition state.

Functionalization and Derivatization

Post-synthetic modifications expand the utility of the core structure:

  • Sonogashira Coupling : The iodobenzoyloxy intermediate undergoes cross-coupling with terminal alkynes to introduce arylacetylene groups, enhancing π-conjugation for materials applications.
  • Solvolysis : Hydrolysis of the methylene group with aqueous HCl yields 5-carboxyimidazolidinone derivatives, enabling peptide coupling for drug discovery.

Analytical Characterization

  • ¹H NMR : The (Z)-isomer exhibits a deshielded vinyl proton (δ 7.45 ppm, d, J = 12.1 Hz) and a singlet for the benzodioxole methylenedioxy group (δ 5.95 ppm).
  • IR : Strong absorptions at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S) confirm ring formation.
  • X-ray Crystallography : Single-crystal analysis reveals a dihedral angle of 8.2° between the imidazolidinone and benzodioxole planes, consistent with (Z)-stereochemistry.

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities that make it a subject of interest in medicinal chemistry:

  • Antimicrobial Activity : Studies have indicated that derivatives of thioxo-imidazolidinones possess antimicrobial properties. Research suggests that the benzodioxole moiety enhances the compound's efficacy against various bacterial strains.
  • Antioxidant Properties : The thioxo group contributes to the antioxidant capacity of the compound, providing potential applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Pharmaceutical Applications

Given its biological activities, this compound has several potential applications in drug development:

  • Antibacterial Agents : The structure of 4-Imidazolidinone derivatives can be optimized to enhance antibacterial activity, providing new avenues for treating resistant bacterial infections.
  • Antioxidants in Nutraceuticals : Due to its antioxidant properties, it could be incorporated into dietary supplements aimed at reducing oxidative damage in cells.
  • Anti-inflammatory Drugs : With further research, this compound could lead to the development of new anti-inflammatory medications targeting chronic inflammatory diseases.

Material Science Applications

In addition to pharmaceutical uses, the compound may also find applications in material sciences:

  • Polymer Chemistry : The unique structure allows for potential incorporation into polymer matrices, enhancing their properties such as thermal stability and mechanical strength.
  • Sensors and Electronics : The electronic properties of imidazolidinones can be exploited in the development of sensors or electronic materials due to their ability to participate in charge transfer processes.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored various thioxo-imidazolidinones and found that modifications to the benzodioxole group significantly improved antimicrobial activity against Gram-positive bacteria .
  • Antioxidant Activity Assessment : Research conducted by Smith et al. (2023) demonstrated that compounds with thioxo groups showed a marked increase in radical scavenging activity compared to their non-thioxo counterparts .
  • Inflammation Pathway Inhibition : A recent investigation highlighted the ability of this compound to inhibit key enzymes involved in inflammatory responses, suggesting its potential as a therapeutic agent for diseases like arthritis .

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. Additionally, the benzodioxole moiety may interact with various receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a broader class of 5-arylidene-2-thioxoimidazolidinones, where structural variations occur at the arylidene substituent (R₁) and the N3-position (R₂). Key analogs and their differences are summarized below:

Compound Name & CAS Substituents (R₁, R₂) Molecular Formula Melting Point (°C) Synthesis Yield Key References
Target Compound (431070-52-9) R₁ = 1,3-benzodioxol-5-yl; R₂ = H C₁₈H₁₄N₂O₄S >260 75%
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one (5c) R₁ = 4-hydroxy-3-methoxybenzylidene; R₂ = morpholinyl C₁₅H₁₃N₃O₄S 251–253 88%
(5Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one (5d) R₁ = 3-hydroxy-4-methoxybenzylidene; R₂ = morpholinyl C₁₅H₁₃N₃O₄S 256–258 86%
3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one (7f) R₁ = 4-methylbenzylidene; R₂ = 4-bromophenyl C₁₈H₁₅BrN₂OS 218–220 92%
5-[[4-(Diethylamino)phenyl]methylidene]-2-thioxoimidazolidin-4-one (51009-65-5) R₁ = 4-diethylaminophenyl; R₂ = H C₁₄H₁₇N₃OS N/A N/A

Key Observations:

  • Electron-Donating vs.
  • Thioxo vs. Methylthio: The thioxo (C=S) group in the target compound increases hydrogen-bonding capacity relative to the methylthio (S-CH₃) group in 7f, which may influence solubility and antimicrobial activity .
  • Steric Effects: Bulky substituents like morpholinyl (5c, 5d) reduce melting points (251–258°C) compared to the target compound (>260°C), suggesting weaker crystal packing .

Physicochemical Properties

  • Melting Points: The target compound’s high melting point (>260°C) reflects strong intermolecular forces (e.g., hydrogen bonding via thioxo and benzodioxole groups) compared to analogs like 7f (218–220°C) .
  • Solubility: Thioxo-containing compounds are generally less water-soluble than methylthio derivatives but more lipophilic, favoring blood-brain barrier penetration .

Biological Activity

4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C11H8N2O3S
  • Molecular Weight : 248.262 g/mol
  • CAS Number : 110830-17-6

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:

Anticancer Activity

Research indicates that derivatives of imidazolidinones exhibit anticancer properties. For instance, compounds with similar structures have shown the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that imidazolidinone derivatives could inhibit the growth of HCT116 colorectal cancer cells with IC50 values in the low micromolar range, suggesting significant anticancer potential .

Antimicrobial Effects

Imidazolidinone derivatives are also known for their antimicrobial properties. Studies have reported that these compounds can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

The compound has been shown to act as an inhibitor for certain enzymes involved in metabolic processes. For example, it may inhibit enzymes such as cyclooxygenase (COX), which is crucial in the inflammatory pathway, thereby suggesting potential anti-inflammatory properties.

The mechanisms underlying the biological activities of 4-imidazolidinone derivatives are multifaceted:

  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : They may activate apoptotic pathways leading to programmed cell death in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : Certain imidazolidinones can increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated the effects of a related imidazolidinone on HCT116 and SW480 colorectal cancer cells. The compound demonstrated a significant reduction in cell viability and induced apoptosis through caspase activation .
  • Antimicrobial Study :
    • Another investigation focused on the antimicrobial efficacy of a series of imidazolidinones against Staphylococcus aureus and Escherichia coli. Results indicated a strong inhibitory effect, with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
  • Enzyme Inhibition Research :
    • A pharmacological study assessed the inhibition of COX enzymes by imidazolidinone derivatives, revealing IC50 values that suggest potential use as anti-inflammatory agents .

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response data in preclinical studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • ANOVA with Post-Hoc Tests : Compare activity across analogs or assay conditions (e.g., Tukey’s test for multiple comparisons) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)-
Reactant of Route 2
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4-Imidazolidinone, 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-, (Z)-

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